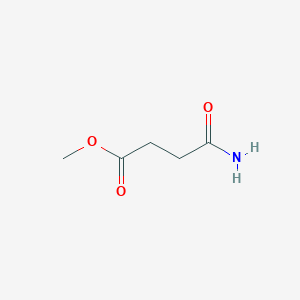

Methyl 4-amino-4-oxobutanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURZMSZDVGMYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502233 | |

| Record name | Methyl 4-amino-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53171-39-4 | |

| Record name | Methyl 4-amino-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 4-amino-4-oxobutanoate from Succinic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 4-amino-4-oxobutanoate, a valuable building block in organic and medicinal chemistry. The synthesis is a two-step process commencing with the ammonolysis of succinic anhydride to yield the intermediate, succinamic acid, followed by the esterification of the carboxylic acid group to afford the final product. This document provides detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate the replication of this synthesis in a laboratory setting.

Reaction Overview

The synthesis proceeds in two distinct stages:

-

Ammonolysis of Succinic Anhydride: Succinic anhydride reacts with ammonia in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of succinamic acid. It is crucial to perform this reaction under mild conditions to prevent the dehydration of the intermediate to the cyclic imide, succinimide, a common side product at elevated temperatures.[1][2][3]

-

Esterification of Succinamic Acid: The carboxylic acid group of succinamic acid is then esterified to the corresponding methyl ester, this compound. This can be achieved through various standard esterification methods, such as Fischer esterification using methanol in the presence of an acid catalyst.

Experimental Protocols

Step 1: Synthesis of Succinamic Acid

A general and effective method for the synthesis of the intermediate succinamic acid involves the reaction of succinic anhydride with an amine in a suitable solvent.[4][5]

Materials:

-

Succinic anhydride

-

Ammonia (aqueous solution, e.g., 28%)

-

Chloroform (or other suitable inert solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in chloroform.

-

Slowly add a stoichiometric amount of aqueous ammonia (1.0 eq) to the stirred solution at room temperature.

-

The reaction mixture is then gently refluxed for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate of succinamic acid is collected by filtration.

-

The collected solid is washed with a small amount of cold solvent and dried under vacuum to yield pure succinamic acid.

Step 2: Synthesis of this compound (Methyl Succinamate)

The esterification of succinamic acid can be performed using standard acid-catalyzed esterification procedures. A procedure analogous to the synthesis of mono-methyl succinate from succinic anhydride can be adapted.[6][7]

Materials:

-

Succinamic acid

-

Anhydrous methanol

-

Sulfuric acid (catalytic amount) or a solid acid catalyst (e.g., Amberlyst 15)[8]

Procedure:

-

Suspend succinamic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Remove the excess methanol under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent system to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | White crystalline solid | 118-120[9] |

| Succinamic Acid | C₄H₇NO₃ | 117.10 | White crystalline powder[10] | Not specified |

| This compound | C₅H₉NO₃ | 131.13 | White to off-white solid | Not specified |

Note: Specific yields for each step are highly dependent on the reaction scale and purification efficiency. Published yields for analogous reactions, such as the synthesis of mono-methyl succinate, are in the range of 95-96%.[6]

Logical Synthesis Workflow

The following diagram illustrates the logical progression of the synthesis of this compound from succinic anhydride.

Caption: Synthesis workflow for this compound.

Signaling Pathway of the Synthesis

The synthesis can be visualized as a signaling pathway where each reactant and intermediate leads to the subsequent product through a defined chemical transformation.

Caption: Signaling pathway of the two-step synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. Page loading... [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. journals.iium.edu.my [journals.iium.edu.my]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Succinamic acid | C4H7NO3 | CID 12522 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 4-amino-4-oxobutanoate CAS number 53171-39-4 properties"

CAS Number: 53171-39-4

Synonyms: Methyl Succinamate, Succinamic Acid Methyl Ester, Butanoic Acid, 4-Amino-4-Oxo-, Methyl Ester

Introduction

Methyl 4-amino-4-oxobutanoate is a bifunctional organic compound that serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure, incorporating both a methyl ester and a primary amide functional group, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including amino acid derivatives and heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically a white to off-white solid or crystalline substance at room temperature.[1] It exhibits solubility in polar solvents such as water and alcohols, a characteristic attributed to its polar functional groups.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 53171-39-4 | [1] |

| Molecular Formula | C₅H₉NO₃ | [1] |

| Molecular Weight | 131.13 g/mol | |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 89 °C | |

| Boiling Point | 118 °C at 3 mmHg | |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While publicly accessible experimental spectra are limited, the expected spectral features can be predicted based on its chemical structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the methyl ester protons (-OCH₃), the two methylene groups (-CH₂-CH₂-), and the amide protons (-NH₂). The chemical shifts and coupling patterns would be characteristic of this structure. |

| ¹³C NMR | Resonances for the methyl ester carbon, the two methylene carbons, the ester carbonyl carbon, and the amide carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amide, C=O stretching of the ester and amide, C-O stretching of the ester, and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (131.13), along with fragmentation patterns resulting from the loss of specific functional groups. |

Synthesis

A common synthetic route to this compound involves the reaction of succinic anhydride with methanol to form mono-methyl succinate, followed by amidation.

Experimental Protocol: Two-Step Synthesis from Succinic Anhydride

Step 1: Synthesis of Mono-methyl succinate

-

In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in an excess of anhydrous methanol.

-

The reaction can be heated to reflux to increase the rate of reaction.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the excess methanol under reduced pressure to yield mono-methyl succinate.

Step 2: Amidation of Mono-methyl succinate

-

The carboxylic acid of mono-methyl succinate is first activated. A common method is the conversion to an acid chloride using a reagent like thionyl chloride or oxalyl chloride in an inert solvent.

-

Alternatively, peptide coupling reagents can be used to directly form the amide.

-

The activated intermediate is then reacted with ammonia (e.g., ammonium hydroxide or ammonia gas) to form the primary amide, yielding this compound.

-

The final product is then purified using appropriate techniques such as recrystallization or column chromatography.

Applications in Drug Development

This compound serves as a key building block in the synthesis of various pharmaceutical compounds.[2] Its bifunctional nature allows for its incorporation into larger molecules to modulate properties such as solubility, polarity, and biological activity.

Precursor for GABA Analogs and Other Bioactive Molecules

The structural similarity of this compound to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, makes it an attractive starting material for the synthesis of GABA analogs. These analogs are investigated for their potential as anticonvulsants, anxiolytics, and muscle relaxants.

The reactivity of the ester and amide groups allows for the introduction of various substituents, leading to the generation of a library of compounds for biological screening.

Role in the Synthesis of Heterocyclic Compounds

The functional groups of this compound can participate in cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many drug molecules. For instance, it can be a precursor for the synthesis of substituted piperidines, pyrrolidines, and other nitrogen-containing ring systems.

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Reference(s) |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined properties and reactive functional groups make it a useful building block for the creation of a diverse range of molecules with potential therapeutic applications. A thorough understanding of its chemistry, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 4-amino-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-amino-4-oxobutanoate. Due to the limited availability of experimentally acquired and published spectra for this specific compound in public databases, this guide presents a theoretically predicted dataset based on established NMR principles and data from analogous chemical structures. This information is intended to serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the identification and characterization of this molecule.

Chemical Structure and Atom Numbering

The structural formula of this compound is presented below, with atoms numbered for the purpose of NMR signal assignment. This numbering convention will be used throughout this guide to correlate specific nuclei with their corresponding spectral data.

Caption: Chemical structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Number of Protons |

| -NH₂ | 5.5 - 7.5 | Broad Singlet | - | 2 |

| -OCH₃ (H1) | ~3.67 | Singlet | - | 3 |

| -CH₂-C=O (Ester) (H3) | ~2.62 | Triplet | ~6.5 | 2 |

| -CH₂-C=O (Amide) (H4) | ~2.45 | Triplet | ~6.5 | 2 |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound will show signals for each of the five carbon atoms in unique chemical environments. The predicted chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) (C5) | ~174 |

| C=O (Ester) (C2) | ~173 |

| -OCH₃ (C1) | ~52 |

| -CH₂- (C4) | ~31 |

| -CH₂- (C3) | ~29 |

Experimental Protocols

The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable for the characterization of this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Common choices for a compound of this nature include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH₂).

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

-

Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is appropriate.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

-

3. Data Processing:

-

Software: Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs) should be used.

-

Processing Steps:

-

Fourier Transformation: Convert the acquired Free Induction Decay (FID) into a frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Correct the baseline to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

-

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a chemical compound like this compound.

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

"physical and chemical properties of Methyl Succinamate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl succinamate (CAS No. 53171-39-4), also known as succinamic acid methyl ester or methyl 4-amino-4-oxobutanoate, is a chemical intermediate with growing importance in various scientific sectors.[1] As an amide derivative of the Krebs cycle intermediate, succinic acid, methyl succinamate serves as a versatile building block in the synthesis of more complex organic molecules.[1] Its unique bifunctional nature, possessing both a methyl ester and a primary amide group, allows for a wide range of chemical transformations.

This technical guide provides a comprehensive overview of the known physical and chemical properties of methyl succinamate, detailed experimental protocols for its synthesis, and a discussion of its potential biological relevance through a hypothetical metabolic pathway. The information presented herein is intended to support researchers and professionals in drug development, materials science, and agrochemical synthesis.[1]

Physical and Chemical Properties

Methyl succinamate is a white to almost white crystalline powder under standard conditions.[1] It exhibits solubility in polar organic solvents such as methanol.[2] Key identifying information and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Methyl Succinamate

| Identifier | Value |

| CAS Number | 53171-39-4 |

| Molecular Formula | C5H9NO3 |

| Molecular Weight | 131.13 g/mol |

| IUPAC Name | This compound |

| Synonyms | Succinamic Acid Methyl Ester |

Table 2: Physical Properties of Methyl Succinamate

| Property | Value | Source |

| Physical Form | White to almost white powder/crystal | [1] |

| Melting Point | 87.0 to 91.0 °C | [1] |

| Boiling Point | 118 °C at 3 mmHg | |

| Solubility | Soluble in Methanol | [2] |

Experimental Protocols

Synthesis of Methyl Succinamate via Ammonolysis of Dimethyl Succinate

While a specific, detailed protocol for the synthesis of methyl succinamate is not widely published, a viable synthetic route is through the ammonolysis of dimethyl succinate. In this reaction, one of the methyl ester groups of dimethyl succinate is selectively converted to a primary amide by reaction with ammonia. Methyl succinamate is an intermediate in the formation of succinamide from dimethyl succinate.[3][4]

Reaction Scheme:

Caption: Synthesis of Methyl Succinamate from Dimethyl Succinate.

Materials:

-

Dimethyl succinate

-

Anhydrous methanol

-

Ammonia gas or a solution of ammonia in methanol (e.g., 7 M)

-

Reaction vessel equipped with a stirrer and pressure gauge

-

Apparatus for solvent removal (e.g., rotary evaporator)

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve dimethyl succinate in anhydrous methanol.

-

Ammonolysis: Introduce ammonia into the solution. This can be achieved by bubbling ammonia gas through the solution or by using a pre-prepared solution of ammonia in methanol. The reaction is typically carried out at room temperature (25 °C).[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of dimethyl succinate and the formation of methyl succinamate and succinamide.

-

Work-up: Once the desired conversion to methyl succinamate is achieved, the reaction is quenched. The excess ammonia and methanol are removed under reduced pressure.

-

Purification: The resulting crude product, which may contain unreacted dimethyl succinate, methyl succinamate, and succinamide, is then purified. Purification can be achieved by column chromatography on silica gel or by selective recrystallization to isolate the methyl succinamate.

Note: The formation of a ring product, succinimide, can occur from methyl succinamate.[4] Reaction conditions should be optimized to favor the formation of the desired product and minimize side reactions.

Spectral Data

Potential Biological Role and Signaling Pathways

There is currently no direct evidence in the scientific literature detailing the specific biological roles or signaling pathways of methyl succinamate. However, based on its chemical structure and the known metabolic pathways of related compounds, a hypothetical biological role can be proposed.

It is plausible that methyl succinamate, upon entering a biological system, can be hydrolyzed by cellular esterases to yield succinate and methanol. Succinate is a well-established intermediate in the citric acid (TCA) cycle and has been identified as a signaling molecule that can be released from cells and act on the G-protein coupled receptor, SUCNR1 (also known as GPR91). The activation of SUCNR1 by succinate has been implicated in a variety of physiological and pathological processes, including inflammation, tumorigenesis, and ischemia-reperfusion injury.

The monoethyl ester of succinic acid has been shown to be metabolized by pancreatic islets and to enhance insulin release, suggesting that it acts as a nutrient in these cells.[5] Similarly, esters of succinic acid are known to be permeable to cells and are hydrolyzed intracellularly to succinic acid.[6]

Hypothetical Metabolic and Signaling Pathway

The following diagram illustrates a hypothetical pathway for the intracellular conversion of methyl succinamate to succinate and its subsequent involvement in the SUCNR1 signaling cascade.

Caption: Hypothetical metabolic and signaling pathway of Methyl Succinamate.

Disclaimer: This proposed pathway is hypothetical and based on the known metabolism of related succinate esters and the established signaling role of succinate. Further experimental validation is required to confirm the in vivo hydrolysis of methyl succinamate and its potential to activate succinate-mediated signaling pathways.

Conclusion

Methyl succinamate is a valuable chemical intermediate with a range of potential applications. This guide has summarized the available physical and chemical data, provided a likely synthetic protocol, and proposed a hypothetical biological role. As research into succinate metabolism and signaling continues to expand, further investigation into the specific properties and activities of methyl succinamate is warranted to fully elucidate its potential in scientific and industrial applications.

References

- 1. Methyl Succinamate | 53171-39-4 | TCI AMERICA [tcichemicals.com]

- 2. CAS 53171-39-4: this compound | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulinotropic action of the monoethyl ester of succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of esters of succinic acid and other citric acid cycle intermediates on insulin release and inositol phosphate formation by pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Methyl 4-amino-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of formation for methyl 4-amino-4-oxobutanoate, also known as methyl succinamate. This document details the synthetic pathway, reaction mechanisms, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a bifunctional organic molecule containing both a methyl ester and a primary amide. This structure makes it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. Its formation is typically achieved through a two-step process commencing with the ring-opening of succinic anhydride, followed by amidation.

Mechanism of Formation

The synthesis of this compound proceeds through two key mechanistic steps:

-

Ring-opening esterification of succinic anhydride: This step involves the nucleophilic attack of methanol on one of the carbonyl carbons of succinic anhydride. The reaction is typically acid-catalyzed, which protonates the anhydride carbonyl, making it more electrophilic and susceptible to attack by the weakly nucleophilic methanol. This results in the formation of mono-methyl succinate.

-

Amidation of mono-methyl succinate: The second step is the conversion of the carboxylic acid group of mono-methyl succinate to a primary amide. This is achieved through reaction with an ammonia source. The direct reaction with ammonia is an equilibrium process. To drive the reaction to completion, it is often necessary to activate the carboxylic acid. However, in the context of forming this compound, the ester can be directly converted to the amide via ammonolysis. This reaction involves the nucleophilic attack of ammonia on the ester carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of methanol and the formation of the desired primary amide.

Synthetic Workflow

The overall synthetic pathway for the formation of this compound is depicted below.

Detailed Reaction Mechanisms

Ring-Opening Esterification of Succinic Anhydride

The mechanism for the formation of mono-methyl succinate from succinic anhydride and methanol is illustrated below.

Ammonolysis of Mono-methyl Succinate

The conversion of the methyl ester of succinic acid to the corresponding primary amide proceeds via a nucleophilic acyl substitution reaction with ammonia.

Quantitative Data

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1. Esterification | Succinic anhydride, Methanol | 1 : (1.5 - 2.5) | Methanol | 90 - 120 | 1 - 2 | ~98 | [1] |

| 2. Ammonolysis | Dimethyl succinate, Ammonia | - | 7M NH₃ in Methanol | 25 | 24 | ~70.6 (conversion) | [2] |

Note: The yield for the ammonolysis step is reported as the conversion of a closely related starting material, dimethyl succinate. The primary products of this reaction are methyl succinamate (the desired product), succinamide, and succinimide.

Experimental Protocols

Synthesis of Mono-methyl Succinate

This protocol is adapted from established procedures for the synthesis of mono-methyl succinate.[1][3][4]

Materials:

-

Succinic anhydride (1.0 eq)

-

Anhydrous methanol (2.0 eq)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add succinic anhydride and anhydrous methanol.

-

Heat the mixture to reflux (approximately 65-70 °C) with stirring.

-

Continue refluxing for 1-2 hours, or until the succinic anhydride has completely dissolved and the reaction is complete (monitored by TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

The resulting white solid is mono-methyl succinate. The product can be further purified by recrystallization from a suitable solvent such as a mixture of ether and petroleum ether if required.

Synthesis of this compound

This protocol is based on the general principles of ester ammonolysis and findings from the ammonolysis of dimethyl succinate.[2]

Materials:

-

Mono-methyl succinate (1.0 eq)

-

7M solution of ammonia in methanol

-

Sealed reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

In a sealable reaction vessel, dissolve mono-methyl succinate in a 7M solution of ammonia in methanol.

-

Seal the vessel and stir the reaction mixture at room temperature (approximately 25 °C).

-

Allow the reaction to proceed for 24 hours.

-

After 24 hours, carefully vent the reaction vessel in a fume hood to release any excess pressure from the ammonia.

-

Remove the solvent and excess ammonia under reduced pressure.

-

The crude product will be a mixture of this compound, unreacted starting material, and potentially succinamide and succinimide as byproducts.

-

Purification can be achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization Data

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 6.0-7.0 ppm (br s, 2H, -NH₂)

-

δ ~ 3.67 ppm (s, 3H, -OCH₃)

-

δ ~ 2.65 ppm (t, 2H, -CH₂-C=O(NH₂))

-

δ ~ 2.50 ppm (t, 2H, -CH₂-C=O(OCH₃))

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~ 174 ppm (-C=O, amide)

-

δ ~ 173 ppm (-C=O, ester)

-

δ ~ 51.8 ppm (-OCH₃)

-

δ ~ 31.5 ppm (-CH₂-)

-

δ ~ 29.0 ppm (-CH₂-)

Safety Precautions

-

Succinic anhydride is a corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methanol is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Ammonia is a corrosive and toxic gas with a pungent odor. Work with ammonia solutions in a well-ventilated fume hood and wear appropriate PPE.

-

Reactions in sealed vessels can build up pressure. Ensure the vessel is appropriate for the reaction conditions and vent it carefully.

This technical guide provides a foundational understanding of the synthesis and mechanism of formation of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific laboratory conditions.

References

Spectroscopic Characterization of N-Substituted Methyl 4-Amino-4-Oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize N-substituted Methyl 4-amino-4-oxobutanoate and its derivatives. This class of compounds, featuring a succinamic acid methyl ester backbone, is of significant interest in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic analysis is crucial for understanding their chemical properties and biological activities.

Introduction

N-substituted Methyl 4-amino-4-oxobutanoates are derivatives of succinic acid, characterized by an amide linkage at one carboxylic acid function and a methyl ester at the other. The nature of the N-substituent (aliphatic, aromatic, etc.) significantly influences the molecule's conformation, electronic properties, and potential for intermolecular interactions. This guide details the experimental protocols and expected spectroscopic data for the characterization of these compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

The following sections outline generalized experimental procedures for the key spectroscopic techniques employed in the characterization of N-substituted this compound derivatives. These protocols are synthesized from standard laboratory practices and methodologies reported in relevant literature.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Data Acquisition: Record the ¹H NMR spectrum on a 300, 400, or 500 MHz NMR spectrometer at room temperature.[1][2] Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to assign the proton signals to the molecular structure.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

-

Data Acquisition: Record the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz, respectively.[1][2] Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR.

-

Data Processing: Process the data similarly to ¹H NMR. The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O (amide and ester), C-N, and C-O stretching and bending vibrations.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental formula.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) which provides the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information.

Spectroscopic Data and Interpretation

The following tables summarize typical spectroscopic data for N-aryl substituted succinamic acid derivatives, which serve as representative examples for the title class of compounds.

¹H and ¹³C NMR Data

The chemical shifts in NMR spectroscopy are highly dependent on the specific N-substituent. The following table provides data for a representative N-aryl substituted oxobutanoic acid.

Table 1: ¹H and ¹³C NMR Data for 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid in DMSO-d₆. [3]

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid OH | 12.15 (s, 1H) | - |

| Amide NH | 10.32 (s, 1H) | - |

| Aromatic CH | 8.10 (d, J = 8.7 Hz, 2H), 7.97 (d, J = 15.7 Hz, 1H), 7.86 (d, J = 15.7 Hz, 1H), 7.73 (d, J = 8.7 Hz, 2H), 7.51 (d, J = 2.3 Hz, 1H), 7.08–6.92 (m, 2H) | 144.19, 138.06, 132.64, 130.46, 124.08, 122.36, 118.73, 118.57, 113.53, 112.93 |

| Methoxy OCH₃ | 3.80 (s, 3H), 3.76 (s, 3H) | 56.66, 56.22 |

| Aliphatic CH₂ | 2.58 (t, J = 6.2 Hz, 2H), 2.50 (t, J = 6.0 Hz, 2H) | 31.71, 29.13 |

| Carbonyl C=O | - | 188.05, 174.33, 171.35 |

| Aromatic C-O | - | 153.77, 153.16 |

IR Spectroscopy Data

The IR spectrum provides clear evidence for the key functional groups in N-substituted Methyl 4-amino-4-oxobutanoates. The following table lists characteristic vibrational frequencies for representative N-aryl substituted oxobutanoic acids.

Table 2: Key IR Absorption Bands for N-Aryl Substituted Oxobutanoic Acids.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid O-H | Stretching | 3448 (broad) | [3] |

| Amide N-H | Stretching | 3340 | [3] |

| Carboxylic Acid C=O | Stretching | 1720 | [3] |

| Amide C=O (Amide I) | Stretching | 1697 | [3] |

| Phenyl Ring C=C | Stretching | 1590, 1580, 1505 | [4] |

| Amide N-H | Bending (Amide II) | ~1500 | [4] |

| C-N | Stretching | 1240 | [4] |

Note: The exact positions of the absorption bands can vary depending on the specific N-substituent and the physical state of the sample.

Visualizations

The following diagrams illustrate the general workflow for the characterization of N-substituted this compound and the relationship between spectroscopic techniques and the structural information they provide.

References

An In-depth Technical Guide to the Reactivity of Methyl 4-amino-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-4-oxobutanoate, also known as methyl succinamate, is a bifunctional organic molecule featuring both a methyl ester and a primary amide. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound, supported by experimental data and detailed protocols.

Chemical Properties and Spectroscopic Data

This compound (CAS No: 53171-39-4) is a white to off-white solid with good solubility in polar solvents like water and alcohols. Its structure combines the reactivity of both an ester and an amide functional group.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₃ | |

| Molecular Weight | 131.13 g/mol | |

| Appearance | White to off-white solid | |

| IUPAC Name | This compound | |

| Synonyms | Methyl Succinamate |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl ester protons (a singlet around 3.7 ppm), and two methylene groups (triplets or multiplets between 2.5 and 3.0 ppm). The amide protons would appear as broad singlets, with their chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the ester carbonyl carbon (around 173 ppm), the amide carbonyl carbon (around 175 ppm), the methoxy carbon of the ester (around 52 ppm), and the two methylene carbons in the aliphatic chain (in the range of 29-35 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the ester (around 1735 cm⁻¹) and the amide (Amide I band, around 1650 cm⁻¹). The N-H stretching of the primary amide would appear as two bands in the region of 3400-3200 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 131. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31), the amino group (-NH₂, M-16), and cleavage of the carbon-carbon bonds in the succinate backbone.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of a succinic acid derivative with an amine source. A plausible and widely used laboratory-scale synthesis starts from succinic anhydride.

Experimental Protocol: Synthesis from Succinic Anhydride

This two-step procedure involves the initial formation of the mono-methyl ester of succinic acid, followed by amidation.

Step 1: Synthesis of Monomethyl Succinate

-

In a round-bottom flask equipped with a reflux condenser, dissolve succinic anhydride (1 equivalent) in anhydrous methanol (excess, can be used as solvent).

-

Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC to observe the disappearance of the anhydride.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

The resulting crude monomethyl succinate can be used in the next step without further purification, or it can be purified by recrystallization.

Step 2: Amidation of Monomethyl Succinate

-

Dissolve the crude monomethyl succinate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

-

Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used).

-

Wash the filtrate with dilute acid (e.g., 1M HCl) and then with a saturated solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactivity of this compound

The reactivity of this compound is dictated by the presence of the ester and amide functional groups. These groups can undergo various transformations, providing pathways to a diverse range of chemical structures.

Hydrolysis

Both the ester and amide functionalities can be hydrolyzed under acidic or basic conditions, although the amide bond is generally more resistant to cleavage.

-

Ester Hydrolysis: Under basic conditions (e.g., using sodium hydroxide in a water/methanol mixture), the methyl ester can be selectively saponified to yield the corresponding carboxylate salt, 4-amino-4-oxobutanoic acid (succinamic acid). This reaction is typically faster than amide hydrolysis.

-

Amide Hydrolysis: More forcing conditions, such as prolonged heating with strong acid or base, are required to hydrolyze the amide bond. Complete hydrolysis of both functional groups would yield succinic acid and ammonia (or ammonium salts).

Experimental Protocol: Basic Hydrolysis of the Ester

-

Dissolve this compound (1 equivalent) in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-4-oxobutanoic acid.

Reactions at the Amide Nitrogen

The primary amide provides a nucleophilic nitrogen atom that can participate in various reactions, including acylation and alkylation.

-

N-Acylation: The amide nitrogen can be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) to form N-acyl derivatives.

Experimental Protocol: N-Benzoylation

-

Dissolve this compound (1 equivalent) in a dry aprotic solvent like dichloromethane (DCM) or acetonitrile.

-

Add a base such as pyridine or triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C.

-

Add benzoyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, dilute acid, and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Reactions involving the Ester Group

The ester group is susceptible to nucleophilic attack, leading to transesterification or amidation.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for another alkyl group.

-

Amidation: Reaction with an amine can convert the ester into a different amide. This reaction is often slower than the amidation of an acyl chloride or anhydride and may require elevated temperatures.

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile precursor for the synthesis of various target molecules with potential biological activity.

-

Precursor to GABA Analogues: As a derivative of succinic acid and closely related to γ-aminobutyric acid (GABA), this compound can be a starting material for the synthesis of GABAergic compounds, which are of interest for their potential effects on the central nervous system.[1]

-

Synthesis of Heterocyclic Compounds: The bifunctional nature of this compound makes it a useful building block for the synthesis of various heterocyclic systems, which are common scaffolds in medicinal chemistry.

-

Enzyme Inhibitors: Succinic acid and its derivatives have been shown to inhibit various enzymes, including acetylcholinesterase and cytochrome P450 enzymes.[2][3][4][5][6] While specific studies on this compound are limited, its structural similarity suggests potential for similar inhibitory activities.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key synthetic and reactive pathways of this compound.

References

- 1. Methyl 4-aminobutanoate|GABA Derivative|Research Chemical [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

Methyl 4-amino-4-oxobutanoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Methyl 4-amino-4-oxobutanoate (CAS No. 53171-39-4). Due to a lack of specific toxicological data for this compound, a conservative approach to handling is strongly recommended. The information presented herein is a synthesis of available safety data sheets, general principles for handling fine chemical powders, and data for structurally similar compounds.

Compound Identification and Properties

This compound, also known as Methyl Succinamate, is a white to off-white solid organic compound.[1] It is characterized by the presence of a methyl ester, an amino group, and an amide functional group. Its solubility in polar solvents like water and alcohols is a key characteristic.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 53171-39-4 | [1][2] |

| Molecular Formula | C5H9NO3 | [1] |

| Appearance | White to off-white solid or crystalline substance | [1] |

| Synonyms | Methyl Succinamate, Butanoic Acid, 4-Amino-4-Oxo-, Methyl Ester | [1] |

Note: Detailed quantitative physical properties such as melting point, boiling point, and density are not consistently available in the searched literature for this compound. Users should refer to supplier-specific safety data sheets for any available data.

Hazard Identification and Precautionary Measures

While no specific toxicological data for this compound is available, it is prudent to handle it as a potentially hazardous substance.[2] Potential routes of exposure include inhalation, ingestion, and skin or eye contact.[1]

General Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P501: Dispose of contents/container to a hazardous waste disposal facility.[2]

As a fine powder, it may pose respiratory risks if airborne. The handling of fine chemical powders requires specific precautions to minimize dust generation and exposure.

Safe Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: In cases where dust generation is likely, a NIOSH-approved respirator is recommended.

Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or when there is a potential for dust generation.

-

Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

Handling Procedures

-

Avoid creating dust.

-

Use appropriate tools to handle the solid (e.g., spatulas).

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly sealed.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols: General Safety Workflow

The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, prompt and appropriate action is essential.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment.[2]

-

Containment: Prevent further dust dispersal.

-

Cleanup: Carefully sweep or vacuum up the spilled material. Avoid generating dust. Place in a sealed container for disposal.

-

Environmental Precautions: Avoid release to the environment.[2]

First Aid Measures

The following first aid measures are recommended. Seek medical attention if symptoms persist.

Table 2: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. |

| Skin Contact | Wash the affected area with soap and water. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |

No special immediate treatment is required according to the available SDS, but medical advice should be sought in case of any adverse health effects.[2]

The following diagram outlines a decision-making process for first aid in case of exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: No specific data is available. As with many organic compounds, combustion may produce toxic gases such as carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.[2]

Conclusion

While this compound is a valuable intermediate in organic synthesis, the lack of comprehensive toxicological data necessitates a cautious and well-informed approach to its handling.[1] Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is paramount for ensuring the safety of all personnel. Researchers and drug development professionals are encouraged to consult all available safety literature and perform a thorough risk assessment before commencing any work with this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of Methyl 4-amino-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-4-oxobutanoate, also known as Methyl Succinamate, is an organic compound with the linear formula C₅H₉NO₃.[1] As an amide derivative of a dicarboxylic acid monoester, it possesses functional groups that make it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the known and estimated thermodynamic properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also details established methodologies for both the experimental determination and computational estimation of these critical parameters.

Physicochemical and Thermodynamic Data

Table 1: Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | Methyl Succinamate | [1] |

| CAS Number | 53171-39-4 | |

| Molecular Formula | C₅H₉NO₃ | |

| Molecular Weight | 131.13 g/mol | [1] |

| Physical Form | White to off-white solid or crystalline substance | [1] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) |

Table 2: Thermodynamic Properties of Structurally Related Compounds

| Compound | Property | Value | Source |

| Succinic Acid | Standard Enthalpy of Formation (ΔfH°) | -942.8 ± 0.5 kJ/mol (crystal) | [2] |

| Dimethyl Succinate | Standard Enthalpy of Combustion (ΔcH°solid) | -2840.0 ± 1.2 kJ/mol | [3] |

| Standard Enthalpy of Formation (ΔfH°gas) | -686.2 ± 1.5 kJ/mol | [3] | |

| Ideal Gas Heat Capacity (Cp,gas) at 298.15 K | 148.2 J/mol·K | [3] | |

| Boiling Point | 200 °C | [4] | |

| Melting Point | 16-19 °C | [4] | |

| Mono-methyl succinate | Melting Point | 54-57 °C | [5] |

| Boiling Point | 151 °C at 20 mmHg | [5] |

Experimental Protocols for Thermodynamic Property Determination

This section outlines the standard experimental procedures for determining the key thermodynamic properties of a solid organic compound like this compound.

Synthesis of this compound

A general method for the synthesis of amides from esters involves the ammonolysis of the corresponding ester. A plausible synthesis route for this compound would be the reaction of dimethyl succinate with ammonia.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Determination of Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity, melting point, and enthalpy of fusion.[6][7]

Protocol:

-

Sample Preparation: Accurately weigh 5-15 mg of finely ground this compound into an aluminum DSC pan.[8] The sample should be evenly distributed to ensure good thermal contact.[7] Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20 cm³/min to prevent oxidation.[8]

-

Thermal Program:

-

Equilibrate the cell at a sub-ambient temperature (e.g., -20 °C).

-

Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical ramp rate is 20 °C/min.[8]

-

For data collection, ramp the temperature at a controlled rate (e.g., 10 °C/min) through the expected melting point to a final temperature.

-

-

Data Analysis: The heat capacity is determined from the heat flow signal. The melting point is typically taken as the onset temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area of the melting peak.[8][9]

Experimental Workflow for DSC Analysis

Caption: A schematic of the experimental workflow for DSC analysis.

Determination of Enthalpy of Formation by Combustion Calorimetry

Combustion calorimetry is the standard method for determining the standard enthalpy of formation of organic compounds.[10] The sample is burned in an excess of oxygen in a constant-volume container (bomb), and the heat released is measured.[11]

Protocol:

-

Sample Preparation: A pellet of known mass (approximately 1 g) of this compound is prepared.

-

Bomb Preparation: The pellet is placed in a crucible inside the combustion bomb. A fuse wire is attached to ignite the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[12]

-

Calorimetry: The bomb is placed in a calorimeter containing a known mass of water. The initial temperature is recorded. The sample is ignited, and the temperature change of the water is monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).[10] Corrections are applied for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample or atmosphere. The standard enthalpy of formation is then calculated using Hess's Law.

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, group contribution methods can provide reliable estimates of thermodynamic properties.[13] These methods are based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.

Group Contribution Method Workflow

Caption: A logical workflow for estimating thermodynamic properties using a group contribution method.

Biological Context: Metabolism of Succinate Derivatives

This compound is a derivative of succinate, a key intermediate in the tricarboxylic acid (TCA) cycle.[14][15] The metabolism of succinate is central to cellular energy production. Succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is part of the electron transport chain.[16][17] Dysregulation of succinate metabolism has been implicated in various pathological conditions.[15][17]

Simplified Succinate Metabolism Pathway

Caption: The central role of succinate in the Tricarboxylic Acid (TCA) cycle.

Conclusion

While direct experimental thermodynamic data for this compound remains to be published, this guide provides a robust framework for understanding and determining its properties. By utilizing data from analogous compounds, employing established experimental protocols, and leveraging computational estimation techniques, researchers and drug development professionals can obtain the necessary thermodynamic parameters to advance their work. The provided methodologies for synthesis, calorimetry, and computational modeling serve as a practical resource for the scientific community. Further experimental investigation into the thermodynamic properties of this compound is warranted to validate the estimations and expand its application profile.

References

- 1. nbinno.com [nbinno.com]

- 2. atct.anl.gov [atct.anl.gov]

- 3. Butanedioic acid, dimethyl ester (CAS 106-65-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. コハク酸水素モノ-メチル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. web.williams.edu [web.williams.edu]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. s4science.at [s4science.at]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. youtube.com [youtube.com]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. Group-contribution method - Wikipedia [en.wikipedia.org]

- 14. Succinic acid - Wikipedia [en.wikipedia.org]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

- 17. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Role of Succinic Acid Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct, widespread applications of Methyl 4-amino-4-oxobutanoate in routine peptide synthesis are not extensively documented in scientific literature, its core structure, a mono-amido, mono-ester derivative of succinic acid, places it within a class of compounds crucial to modern peptide chemistry. Succinic acid and its derivatives are pivotal in various advanced applications, ranging from peptide modification and bioconjugation to the synthesis of complex peptide-based constructs.

These application notes provide an overview of the utility of succinic acid derivatives in peptide synthesis, with a focus on N-terminal modification and the generation of stable linkers for bioconjugation. The protocols outlined below are generalized from established methods in peptide chemistry.

Application 1: N-Terminal Succinylation of Peptides

Modification of the N-terminus of a peptide with a succinyl group introduces a terminal carboxylic acid, altering the overall charge of the peptide and providing a handle for further chemical modifications. This is commonly achieved using succinic anhydride. The resulting N-succinylated peptide possesses a structure analogous to a peptide elongated with a succinamic acid residue.

Experimental Protocol: N-Terminal Succinylation of a Resin-Bound Peptide

This protocol details the succinylation of the N-terminal amine of a peptide synthesized on a solid support.

Table 1: Reagents and Materials for N-Terminal Succinylation

| Reagent/Material | Purpose | Typical Concentration/Amount |

| Peptide-Resin | Starting material with a free N-terminal amine | 1 equivalent |

| Succinic Anhydride | Acylating agent | 10 equivalents |

| Diisopropylethylamine (DIEA) | Non-nucleophilic base | 10 equivalents |

| N,N-Dimethylformamide (DMF) | Solvent | To swell resin and dissolve reagents |

| Dichloromethane (DCM) | Washing solvent | - |

| Methanol (MeOH) | Washing solvent | - |

Methodology:

-

Resin Swelling: Swell the peptide-resin (1 eq) in DMF for 30-60 minutes.

-

Reagent Preparation: Prepare a solution of succinic anhydride (10 eq) and DIEA (10 eq) in DMF.

-

Acylation Reaction: Drain the DMF from the swollen resin and add the succinic anhydride/DIEA solution. Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the absence of free primary amines, indicating complete acylation.

-

Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Drying: Dry the succinylated peptide-resin under vacuum.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude N-succinylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Application 2: Succinamic Acid-Based Linkers in Bioconjugation

Derivatives of succinic acid are fundamental to the field of bioconjugation, where they are used to link peptides to other molecules such as proteins, antibodies, or fluorescent dyes. A widely used strategy involves the use of N-hydroxysuccinimide (NHS) esters to activate carboxylic acids for reaction with primary amines. The resulting amide bond is part of a succinamic acid linkage.

Conceptual Protocol: Peptide-Protein Conjugation using a Heterobifunctional Succinimidyl Ester Linker

This protocol describes the general steps for conjugating a peptide containing a free amine (e.g., the N-terminus or a lysine side chain) to a protein that has been modified to display a thiol group (e.g., from a cysteine residue). A common heterobifunctional linker contains both an NHS ester and a maleimide group.

Table 2: Key Components for Peptide-Protein Conjugation

| Component | Function |

| Peptide | Contains a free primary amine for reaction with the NHS ester. |

| Protein | Contains a free thiol group for reaction with the maleimide. |

| Heterobifunctional Linker (e.g., SMCC) | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate. Contains an NHS ester and a maleimide. |

| Buffers | Reaction buffers to maintain optimal pH for each reaction step (e.g., PBS). |

Methodology:

-

Protein Modification (if necessary): If the protein does not have a free thiol, it can be introduced using reagents like Traut's reagent or by reduction of existing disulfide bonds.

-

Activation of the Linker: The peptide is reacted with the NHS ester end of the heterobifunctional linker in a suitable buffer (typically pH 7.2-8.0) to form a stable amide bond. Excess linker is removed.

-

Conjugation to Protein: The maleimide-activated peptide is then reacted with the thiol-containing protein. The maleimide group reacts specifically with the thiol group to form a stable thioether bond (pH 6.5-7.5).

-

Quenching: The reaction can be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol to react with any remaining maleimide groups.

-

Purification: The resulting peptide-protein conjugate is purified from unreacted components using techniques such as size-exclusion chromatography (SEC) or affinity chromatography.

-

Characterization: The final conjugate is characterized by methods such as SDS-PAGE, mass spectrometry, and functional assays.

Summary of Quantitative Data

While specific quantitative data for reactions involving this compound is not available, the efficiency of the related, well-established reactions can be summarized.

Table 3: Typical Reaction Parameters and Outcomes

| Reaction Type | Key Reagents | Typical Reaction Time | Typical Yield |

| N-Terminal Succinylation | Succinic Anhydride, DIEA | 2-4 hours | >95% (on resin) |

| NHS Ester Activation | NHS, EDC | 1-4 hours | >90% |

| Maleimide-Thiol Conjugation | - | 1-2 hours | >80% |

Yields are highly dependent on the specific substrates and reaction conditions.

Concluding Remarks

While this compound may not be a standard reagent in de novo peptide synthesis, its underlying succinamic acid structure is central to many advanced applications in peptide chemistry. The ability to introduce a succinyl group at the N-terminus or to use succinimide-based linkers for bioconjugation provides researchers with powerful tools for creating modified peptides and complex biomolecular conjugates for a wide range of applications in research, diagnostics, and therapeutics. The protocols and principles outlined in these notes provide a foundation for the strategic application of succinic acid derivatives in peptide science.

Application Notes and Protocols: Methyl 4-amino-4-oxobutanoate as a Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-4-oxobutanoate, the methyl ester of succinamic acid, is a versatile and readily accessible building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a reactive ester group and an amide moiety, allows for its participation in several cyclization strategies. The resulting heterocyclic scaffolds, such as pyrrolidinones and pyridazinones, are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules.

These application notes provide detailed, proposed experimental protocols for the synthesis of key heterocyclic systems using this compound as the starting material. The methodologies are based on well-established synthetic transformations for structurally related γ-amino esters and succinic acid derivatives.

Application Note 1: Synthesis of 2-Pyrrolidinone

Pharmacological Significance of the Pyrrolidinone Core

The 2-pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic pharmaceuticals.[1][2] Derivatives of pyrrolidinone exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The pyrrolidinone core is also a key structural feature of the "racetam" class of nootropic drugs, which are known for their cognitive-enhancing effects. The versatility of this scaffold makes it a valuable target in drug discovery programs.[3]

Proposed Synthetic Pathway: Intramolecular Cyclization

The most direct application of this compound in heterocyclic synthesis is its conversion to 2-pyrrolidinone via intramolecular cyclization. This reaction is typically promoted by heat, which facilitates the nucleophilic attack of the amide nitrogen onto the ester carbonyl, with the subsequent elimination of methanol.[4][5]

Caption: Proposed workflow for the synthesis of 2-pyrrolidinone.

Experimental Protocol: Thermal Intramolecular Cyclization

This protocol describes a representative method for the thermal cyclization of this compound to 2-pyrrolidinone.[4]

-

Reaction Setup:

-

Place this compound (1.0 eq.) into a round-bottom flask equipped with a magnetic stir bar and a distillation head connected to a condenser and a receiving flask.

-

The apparatus should be set up for distillation to remove the methanol byproduct as it forms.

-

-

Reaction Conditions:

-

Heat the flask in a sand bath or heating mantle to a temperature of 180-200 °C.

-

Stir the reaction mixture vigorously.

-

The reaction is driven by the removal of methanol, which will distill over into the receiving flask.

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by observing the cessation of methanol distillation.

-

Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture.

-

-

Work-up and Purification:

-

Once the reaction is complete (typically 2-4 hours), allow the flask to cool to room temperature.

-

The crude product, 2-pyrrolidinone, may solidify upon cooling.

-

Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethyl acetate or toluene).

-

-

Characterization:

-

Confirm the identity and purity of the synthesized 2-pyrrolidinone using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

-

Data Presentation: Representative Reaction Data for 2-Pyrrolidinone Synthesis

| Entry | Starting Material | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | This compound | 180 | 4 | ~85 |

| 2 | Ethyl 4-amino-4-oxobutanoate | 180 | 4.5 | ~82 |

| 3 | Methyl 4-(methylamino)-4-oxobutanoate | 190 | 3 | ~88 |

Note: The data presented are hypothetical and based on typical yields for similar intramolecular cyclization reactions.

Application Note 2: Synthesis of 4,5-Dihydropyridazin-3(2H)-one

Pharmacological Significance of the Pyridazinone Core

Pyridazinone and its derivatives are a class of heterocyclic compounds that have attracted significant attention from medicinal chemists.[6] These compounds exhibit a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[7][8][9][10] Several marketed drugs, such as Pimobendan (a cardiotonic agent), contain the pyridazinone scaffold, highlighting its therapeutic importance.[7]

Proposed Synthetic Pathway: Two-Step Synthesis